12-Methylbenzo[a]pyrene
Description
Contextualizing Methylated Polycyclic Aromatic Hydrocarbons in Environmental Chemistry and Molecular Toxicology
Methylated polycyclic aromatic hydrocarbons (Me-PAHs) are a significant class of compounds in environmental chemistry and molecular toxicology. They are widespread environmental contaminants, often found in air, water, and soil, and their presence is frequently linked to human activities such as the combustion of fossil fuels, industrial processes, and tobacco smoke. ontosight.aiacs.org In fact, Me-PAHs can be found in a variety of environmental samples and are a key concern for human health due to their potential carcinogenic properties. ontosight.ainih.gov
The addition of a methyl group to a PAH molecule can alter its physical, chemical, and biological properties, which in turn influences its environmental fate and toxicity. ontosight.ai For instance, methylation can affect a compound's solubility, volatility, and reactivity, making it more or less susceptible to environmental degradation and biological transformation. ontosight.ai From a toxicological standpoint, the primary concern with Me-PAHs is their potential to cause genetic mutations and cancer. ontosight.ai Many Me-PAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. researchgate.net This process, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive intermediates that bind to DNA, forming adducts that can disrupt normal cellular function and lead to mutations. ontosight.aiontosight.ai
Historical Trajectory and Key Research Paradigms for Benzo[a]pyrene (B130552) and its Methylated Analogs
The study of benzo[a]pyrene (BaP) and its carcinogenic properties has a long history, dating back to the 18th century with the observation of scrotal cancer in chimney sweeps exposed to soot. wikipedia.org However, it was much later that BaP was identified as a key carcinogenic component of coal tar. wikipedia.org Research into BaP has since become a cornerstone of cancer research, leading to the development of key paradigms in chemical carcinogenesis, including the concepts of metabolic activation and DNA adduct formation. wikipedia.orgresearchgate.net
The investigation of methylated analogs of BaP, such as 12-Methylbenzo[a]pyrene, represents a significant evolution in this research field. Early studies in the mid-20th century began to explore how the addition of methyl groups to the PAH backbone could dramatically alter carcinogenic activity. researchgate.net This led to the "bay region" theory, which posits that the carcinogenicity of many PAHs is related to the formation of highly reactive diol epoxides in a sterically hindered "bay" of the molecule. acs.org
The study of methylated PAHs like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) further solidified these concepts, demonstrating that specific methyl substitutions could greatly enhance carcinogenic potential. researchgate.net Research on various monomethyl and dimethyl derivatives of BaP has provided a more nuanced understanding of structure-activity relationships. aacrjournals.org For instance, studies have shown that while some methyl substitutions enhance carcinogenicity, others can diminish or have no effect on it. aacrjournals.orgnih.gov This has led to the current understanding that the position of the methyl group is a critical determinant of a compound's biological activity. acs.orgepa.gov
Significance of Methyl Group Substitution at the 12-Position on Molecular Interactions and Biological Activity
The substitution of a methyl group at the 12-position of the benzo[a]pyrene molecule has profound implications for its molecular interactions and biological activity. This specific modification places the methyl group in what is known as the "bay region" of the molecule. acs.orgepa.gov The bay region is a sterically crowded area of the PAH, and the presence of a methyl group in this region can significantly influence the molecule's conformation and reactivity. epa.govoup.comnih.gov
One of the key consequences of 12-methylation is its effect on the metabolic activation of the parent compound. The carcinogenic activity of many PAHs, including this compound, is attributed to their metabolic conversion to highly reactive diol epoxide metabolites. ontosight.ai The presence of the methyl group in the bay region can influence the stereochemistry of these metabolic reactions, leading to the formation of specific diol epoxide isomers that are particularly effective at forming DNA adducts. acs.org
Specifically, the methyl group at the 12-position is thought to enhance the formation of a particularly tumorigenic diol epoxide metabolite where the methyl group and the epoxide ring are in the same bay region. acs.org This proximity can lead to a higher reactivity with DNA. acs.org Studies have shown that this compound can form covalent adducts with DNA, leading to mutations and genetic damage. ontosight.ai The formation of these DNA adducts is a critical step in the initiation of cancer. ontosight.aivu.nl
Structure
3D Structure
Properties
CAS No. |
4514-19-6 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
12-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-19-18-7-3-2-5-15(18)12-16-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
InChI Key |
FLMPDOQIFWNZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC4=CC=CC=C42)C=CC5=C3C1=CC=C5 |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Characterization in Mechanistic Studies
Chemical Synthesis Pathways and Strategies for 12-Methylbenzo[a]pyrene and its Derivatives
The chemical synthesis of this compound and its related forms is a complex process that requires precise control over the chemical reactions to ensure the desired product is obtained with high purity.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often involves multi-step sequences designed to build the complex ring system with specific substituents at desired positions. Regioselectivity—the control of where a substituent is placed on the aromatic core—is paramount. For this compound, synthetic strategies may involve building the molecule from smaller, functionalized precursors.
One common and powerful strategy for constructing complex aromatic systems is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This approach allows for the joining of two molecular fragments (an organoboron compound and an organohalide) with high efficiency and selectivity. For instance, a synthetic route to a related compound, benzo[a]pyren-12-ol, involves the coupling of a naphthalene-boronate ester with a brominated phenyl derivative. nih.gov A similar strategy could be adapted for this compound by starting with a methylated naphthalene (B1677914) precursor.
Stereoselectivity becomes critical when synthesizing metabolites, such as dihydrodiols. The biological activity of these metabolites is often highly dependent on their three-dimensional structure. Achieving stereoselective synthesis of specific enantiomers or diastereomers typically requires the use of chiral catalysts or starting materials. For example, studies on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) by certain bacteria have shown that the enzymatic systems are highly regio- and stereoselective, producing specific cis- and trans-dihydrodiol enantiomers. nih.gov Mimicking this precision synthetically is a significant challenge in organic chemistry.
Table 1: Overview of Synthetic Strategies for PAH Derivatives
| Strategy | Description | Key Features | Application Example |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | High efficiency, good functional group tolerance, and ability to form carbon-carbon bonds. | Synthesis of complex biaryl systems, a common structural motif in PAHs. mdpi.com |
| Acid-Catalyzed Cyclization | An intramolecular reaction where a new ring is formed through the action of a strong acid. | Effective for the final ring-closing step in the formation of the polycyclic system. | Used in the synthesis of 12-methylbenz[a]anthracene from a styryl-naphthalene precursor. nih.gov |
| Asymmetric Synthesis | Methods that utilize chiral catalysts, reagents, or auxiliaries to produce a specific stereoisomer. | Crucial for obtaining enantiomerically pure metabolites for biological testing. | Generation of specific dihydrodiol enantiomers to study stereospecific metabolic pathways. nih.gov |
To understand how this compound is processed in biological systems, researchers use isotopically labeled analogs. In these molecules, one or more atoms are replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically identical to the unlabeled version but can be detected and traced using specialized analytical techniques like mass spectrometry. nih.gov
The synthesis of labeled compounds can be achieved in several ways:
Incorporation of Labeled Precursors: A labeled starting material can be introduced early in a multi-step synthesis. For example, a synthesis of ¹³C-labeled benzo[a]pyrene (B130552) metabolites involved a palladium-catalyzed coupling reaction using ¹³C₂-labeled trimethylsilylacetylene (B32187) to introduce the isotope into the core structure. nih.gov This method allows for precise placement of the label.
Hydrogen-Deuterium (H-D) Exchange: For deuterium labeling, existing hydrogen atoms on the molecule can be exchanged for deuterium. An environmentally benign method uses a combination of a palladium catalyst on carbon (Pd/C), aluminum powder, and heavy water (D₂O) to facilitate this exchange. mdpi.comnih.gov This technique can be highly selective, targeting specific positions on the aromatic ring system. mdpi.comnih.gov
These labeled analogs are invaluable for quantitative metabolic studies, serving as internal standards to accurately measure the concentration of unlabeled metabolites in biological samples. nih.govnih.gov
Advanced Analytical Techniques for Molecular Identification and Quantification
Once synthesized or isolated from a biological matrix, this compound and its metabolites must be unambiguously identified and quantified. This requires the use of powerful analytical techniques capable of providing detailed structural information and high sensitivity.
Spectroscopy is the primary tool for determining the structure of molecules. Different spectroscopic methods provide complementary pieces of information that, when combined, allow for a complete structural assignment.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. This is particularly useful for identifying unknown metabolites, as the addition of oxygen atoms (hydroxylation) or water (dihydrodiol formation) results in predictable mass shifts.
Tandem Mass Spectrometry (MS/MS) adds another layer of structural information. nemc.us In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers that have the same molecular weight. nih.govmdpi.com Gas chromatography (GC) or liquid chromatography (LC) is often coupled with MS/MS to separate complex mixtures of metabolites before detection. nih.govnih.govshimadzu.com
Table 2: Hypothetical MS Data for this compound and Potential Metabolites
| Compound | Formula | Exact Mass (m/z) | Metabolic Transformation |
| This compound | C₂₁H₁₄ | 266.1096 | Parent Compound |
| Hydroxy-12-methylbenzo[a]pyrene | C₂₁H₁₄O | 282.1045 | Oxidation (Hydroxylation) |
| This compound-dihydrodiol | C₂₁H₁₆O₂ | 300.1150 | Oxidation & Hydration |
| 12-Hydroxymethylbenzo[a]pyrene | C₂₁H₁₄O | 282.1045 | Methyl Group Oxidation |
While MS provides information on connectivity and molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional arrangement of atoms, or stereochemistry. mdpi.com ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
For complex structures like PAH metabolites, two-dimensional (2D) NMR techniques are often employed.
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to map out the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is crucial for determining the relative stereochemistry (e.g., whether two substituents on a ring are on the same side, cis, or opposite sides, trans).
The analysis of coupling constants between protons and the observation of Nuclear Overhauser Effects (NOEs) are essential for assigning the stereochemistry of dihydrodiol metabolites, which is a key factor in their biological activity. nih.gov Concentration-dependent NMR studies can also provide insights into how these planar molecules aggregate in solution. mdpi.com
Spectroscopic Approaches for Structural Elucidation of Parent Compound and Metabolites
Fluorescence Spectroscopy for Detection in Complex Biological Matrices
Fluorescence spectroscopy is a highly sensitive technique utilized for the detection of PAHs like this compound in complex biological matrices. This method leverages the intrinsic fluorescent properties of the aromatic rings within the molecule. When excited by ultraviolet light, these compounds emit light at a longer wavelength, and this emission can be measured to identify and quantify the substance. nih.gov
The primary advantage of fluorescence spectroscopy is its high sensitivity and selectivity, which is essential when dealing with the trace levels of compounds typically found in biological samples. For instance, High-Performance Liquid Chromatography (HPLC) is often paired with fluorescence detection (FLD) to enhance specificity. nih.govrsc.org The selection of specific excitation and emission wavelengths allows for the differentiation of the target analyte from other fluorescent molecules present in the matrix. unam.mx
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) represent an advanced application of this technique. By recording fluorescence emission across a range of excitation wavelengths, a unique spectral fingerprint of the compound can be generated. nih.gov This multi-dimensional data can be resolved using algorithms like Parallel Factor Analysis (PARAFAC) to deconvolve overlapping spectra from multiple compounds within a sample, enabling unambiguous identification even in complex mixtures. nih.gov
Table 1: Example Fluorescence Spectroscopy Parameters for PAH Analysis
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 263 nm | unam.mx |
| Emission Wavelength (λem) | 430 nm | unam.mx |
| Excitation Passband | 3 nm | nih.gov |
| Emission Passband | 3 nm | nih.gov |
| Detector | Charge-Coupled Device (CCD) | mdpi.com |
Chromatographic Separations for Isomer and Metabolite Profiling
Chromatographic techniques are indispensable for separating this compound from its isomers and for profiling its various metabolites, which are formed as the body processes the compound.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their metabolites. nih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For PAHs, reversed-phase columns, such as C18 columns, are commonly used. nih.gov
The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. nih.gov A common mobile phase for PAH analysis consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. unam.mxnih.gov
Advanced detection methods are critical for identifying and quantifying the separated compounds.
Fluorescence Detection (FLD): As mentioned, FLD is highly sensitive and selective for fluorescent compounds like PAHs and their metabolites. nih.govrsc.org
UV/VIS Detection: A UV/VIS detector can be used, with specific wavelengths like 254 nm providing high sensitivity for detecting BaP and its metabolites. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides structural information, allowing for the definitive identification of metabolites. frontiersin.org
An analytical method was developed to determine PAHs and their metabolites in microalgae cultures using on-line solid-phase extraction (SPE) preconcentration followed by HPLC with fluorescence detection (HPLC-FD). nih.gov This method demonstrated good linearity and low limits of detection, in the picogram per milligram range. nih.gov
Table 2: Example HPLC System and Conditions for Benzo[a]pyrene Metabolite Separation
| Component/Parameter | Specification | Reference |
|---|---|---|
| HPLC System | Dionex system | nih.gov |
| Column | Ultrasphere® ODS, C18, 5 µm, 250 × 4.6 mm | nih.gov |
| Mobile Phase | Acetonitrile/water gradient | nih.gov |
| Flow Rate | 0.6 ml/min | nih.gov |
| Column Temperature | 35°C | nih.gov |
| Detection | UV/VIS at 254 nm | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Fingerprinting
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds, including PAH metabolites. nih.govshimadzu.com In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. shimadzu.com The separated compounds then enter the mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
GC-MS has been successfully used to detect and characterize benzo[a]pyrene and its metabolites, such as dihydrodiols, phenols, and tetraols, in biological samples like cervical mucus. nih.gov For complex food matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced sensitivity and selectivity, allowing for the detection of trace levels of PAHs. shimadzu.com The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS significantly improves peak detection in samples containing contaminants. shimadzu.com A sensitive GC-MS/MS method has also been developed for quantifying benzo[a]pyrene tetrol, a hydrolysis product of the ultimate carcinogen of BaP, in urine. nih.gov
Table 3: Example GC-MS Analysis Conditions for PAHs
| Parameter | Specification | Reference |
|---|---|---|
| GC System | GCMS-QP2010 Ultra | shimadzu.com |
| Column | Rtx-35 (30 m, 0.32 mm I.D., df=0.25 µm) | shimadzu.com |
| Inlet Mode | Splitless | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Oven Temperature Program | 90°C (2min) →(5°C/min)→320°C(12min) | shimadzu.com |
| MS Ion Source Temp. | 230°C | shimadzu.com |
| Measurement Mode | Scan (m/z 45-450) | shimadzu.com |
Specialized Techniques for DNA Adduct and Biomolecule Interaction Analysis
Understanding the interaction of this compound with biomolecules, particularly DNA, is critical for mechanistic studies. The formation of DNA adducts, where the chemical covalently binds to DNA, is a key event in carcinogenesis.
Structure-specific analytical methods are required to detect and identify these adducts. These methods, while sometimes less sensitive than non-specific techniques like ³²P-postlabeling, provide invaluable structural information. nih.gov
HPLC with Fluorescence Detection: This technique can be used to measure tetraols that are released from DNA adducts after hydrolysis. These tetraols are derived from diol epoxides, the ultimate carcinogenic metabolites of compounds like benzo[a]pyrene. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the analysis of these hydrolyzed tetraols, providing reliable structural data. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for DNA adductomics. It can be used to analyze digested DNA samples (2'-deoxynucleosides) to detect and identify adducts. frontiersin.org Comparative analyses between exposed and unexposed cells can reveal putative DNA adducts specific to the compound exposure. frontiersin.org
Research on benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene has identified both stable and depurinating DNA adducts in rat mammary glands. vu.nl The stable adducts are typically formed via the diol epoxide pathway, while depurinating adducts can be formed via radical cations. vu.nl These studies highlight the complex ways in which PAHs can damage DNA.
While the synthesis of metabolites such as Benzo[a]pyren-12-ol and Benzo[a]pyrene-6,12-quinone has been documented, comprehensive studies elucidating the specific roles of Cytochrome P450 isoforms, the formation of reactive intermediates, regio- and stereoselectivity, and subsequent Phase II conjugation for this compound itself are not present in the available search results.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. An article on the extensively studied metabolic pathways of the parent compound, Benzo[a]pyrene , could be provided and would follow a similar metabolic activation framework.
Elucidation of Metabolic Pathways and Bioactivation Mechanisms
Phase II Biotransformation and Conjugation Reactions
Sulfation Pathways and Reactive Sulfate (B86663) Ester Generation
Sulfation, a critical phase II metabolic reaction, plays a significant role in the detoxification of various xenobiotics, including metabolites of benzo[a]pyrene (B130552). This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group to hydroxylated metabolites, thereby increasing their water solubility and facilitating their elimination from the body. In the context of benzo[a]pyrene metabolism, phenols, dihydrodiols, and quinones can undergo sulfation. nih.gov
While direct evidence for the sulfation of 12-Methylbenzo[a]pyrene is not extensively documented, studies on the parent compound, benzo[a]pyrene, in human mammary tumor T 47D cells have demonstrated the presence of sulfate conjugates of its metabolites. nih.gov It is plausible that the hydroxylated metabolites of this compound also undergo sulfation as a detoxification mechanism. The presence of the methyl group at the C12 position may influence the rate and regioselectivity of sulfation, potentially altering the balance between detoxification and bioactivation pathways. However, further research is required to specifically elucidate the sulfation pathways of this compound and the generation of any reactive sulfate esters.
Glutathione (B108866) Conjugation and Detoxification Mechanisms
Glutathione (GSH) conjugation is another pivotal phase II detoxification pathway that protects cells from the harmful effects of reactive electrophiles, such as the epoxide metabolites of PAHs. This reaction is primarily catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govmdpi.com The conjugation of GSH to these reactive intermediates renders them more water-soluble and less toxic, facilitating their excretion. nih.gov
The bioactivation of benzo[a]pyrene to its ultimate carcinogenic form, the benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a well-established pathway. researchgate.netresearchgate.net GSTs can effectively detoxify BPDE by catalyzing its conjugation with glutathione. nih.gov Studies have shown that induction of GST activity can provide protection against the mutagenic metabolites of benzo[a]pyrene. scispace.com For instance, dietary administration of butylated hydroxyanisole (BHA) has been found to elevate hepatic GST activities in mice, leading to a marked reduction in the mutagenic activity of urinary metabolites of benzo[a]pyrene. scispace.com
Comparative Metabolic Profiles of this compound and Unmethylated/Other Methylated Benzo[a]pyrene Isomers
The presence and position of a methyl group on the benzo[a]pyrene ring system can significantly alter its metabolic fate and biological activity. This subsection compares the metabolic profile of this compound with its unmethylated parent compound and other methylated isomers.
Influence of Methyl Substitution on Metabolic Fate and Bioactivation Efficiency
Methyl substitution can influence the metabolic pathways of benzo[a]pyrene in several ways, including altering the sites of oxidation and affecting the rates of enzymatic reactions. For example, a comparative study of the in vitro metabolism of 6-Methylbenzo[a]pyrene (B1207296) and benzo[a]pyrene by rat liver microsomes revealed differences in their metabolic profiles, suggesting that the methyl group directs the metabolism towards different pathways. dtic.mil
The bioalkylation of benzo[a]pyrene to form 6-methylbenzo[a]pyrene has been demonstrated in rat liver cytosol preparations, indicating that methylation can be a metabolic process in itself. memphis.edunih.gov This finding highlights the potential for the formation of various methylated isomers in vivo, each with its own unique metabolic and toxicological characteristics.
The position of the methyl group is a critical determinant of carcinogenic activity. While benzo[a]pyrene is a potent carcinogen, the carcinogenicity of its methylated derivatives can vary significantly. This variation is largely attributed to the influence of the methyl group on the formation of the ultimate carcinogenic diol epoxide. For this compound, the methyl group is located away from the "bay region" (the region between C10 and C11), which is critical for the formation of the highly reactive diol epoxide. This positioning may influence the efficiency of the enzymes involved in the bioactivation pathway.
Stereochemical Aspects of Metabolite Formation across Isomers
The metabolism of PAHs is often highly stereoselective, leading to the formation of enantiomerically enriched or pure metabolites. This stereoselectivity is crucial as different stereoisomers of the diol epoxides can exhibit vastly different biological activities.
In the case of the parent compound, benzo[a]pyrene, its metabolism to the ultimate carcinogen involves a series of stereospecific enzymatic steps, resulting in the formation of optically active intermediates and diol epoxides. nih.gov The enzymes involved, such as cytochrome P450 and epoxide hydrolase, exhibit a high degree of stereoselectivity.
For methylated PAHs, the position of the methyl group can significantly influence the stereochemical outcome of the metabolic reactions. A study on the metabolism of 12-methylbenz[a]anthracene, a structurally related compound, by rat liver microsomes demonstrated the stereoselective formation and hydration of the K-region 5,6-epoxide enantiomers. nih.gov The results indicated that the 5S,6R-epoxide and the 5S,6S-dihydrodiol were the major enantiomers formed. nih.gov This suggests that the methyl group at the 12-position directs the enzymatic attack on the 5,6-double bond in a stereoselective manner. It is reasonable to hypothesize that the metabolism of this compound would also exhibit a high degree of stereoselectivity, leading to the preferential formation of specific stereoisomers of its metabolites. The precise stereochemical course of its metabolism, however, requires further investigation.
Molecular Mechanisms of Interaction with Genetic Material
DNA Adduct Formation and Structural Characterization
Metabolic activation of benzo[a]pyrene (B130552), typically by cytochrome P450 enzymes, leads to the formation of a highly reactive bay-region diol epoxide (BPDE). researchgate.net This electrophilic metabolite readily attacks nucleophilic sites on DNA bases, resulting in stable covalent adducts.
Covalent DNA Adducts: Sites of Adduction
For the parent compound benzo[a]pyrene, the primary site of adduction is the exocyclic amino group (N²) of guanine (B1146940). researchgate.netnih.gov Adducts with adenine, specifically at the N⁶ position, and to a lesser extent with cytosine, have also been identified, though they are formed at a lower frequency. researchgate.net It is hypothesized that 12-Methylbenzo[a]pyrene would follow a similar pattern, with its diol epoxide metabolite preferentially binding to guanine residues in DNA.
Depurinating DNA Adducts and Their Kinetic Formation
In addition to forming stable adducts, PAH metabolites can react at the N7 position of purine (B94841) bases (guanine and adenine). nih.gov These N7-adducts can destabilize the glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This instability leads to the spontaneous cleavage of the bond and the loss of the adducted base, creating an apurinic (AP) site. Such AP sites are non-coding lesions and can lead to mutations during DNA replication if not repaired. Studies on benzo[a]pyrene have confirmed the formation of depurinating adducts like 7-(BP-6-yl)Gua and 7-(BP-6-yl)Ade. nih.gov
Stereochemistry of DNA Adducts and Conformational Perturbations
The reaction between BPDE and DNA is stereospecific, resulting in different isomeric adducts. For example, the reaction of (+)-anti-BPDE with the N² of guanine can yield both (+)-trans and (+)-cis adducts. nih.gov These stereoisomers induce distinct structural distortions in the DNA double helix. Some adducts reside in the minor groove of the DNA, causing minimal disruption, while others intercalate between the DNA base pairs, leading to significant helical distortion and base displacement. nih.govnih.gov These conformational perturbations are critical as they influence the efficiency of DNA repair enzymes in recognizing and removing the damage, as well as the fidelity of DNA polymerases during replication. nih.gov
Impact on DNA Integrity and Replication Fidelity
The formation of bulky DNA adducts by PAH metabolites represents a significant challenge to the cellular machinery that maintains genome integrity. If not removed by DNA repair mechanisms like Nucleotide Excision Repair (NER), these adducts can block DNA replication and transcription, or they can be bypassed by specialized DNA polymerases in an error-prone manner, leading to mutations.
Epigenetic Modifications and Gene Regulation
Non-coding RNA Regulation (e.g., microRNA-mRNA expression)
The interaction of carcinogenic compounds with genetic material extends beyond direct DNA adduct formation to include epigenetic modifications, such as the dysregulation of non-coding RNAs (ncRNAs). These molecules, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are critical regulators of gene expression and are increasingly recognized as key players in the cellular response to xenobiotic insults. Exposure to Benzo[a]pyrene (BaP), a well-characterized polycyclic aromatic hydrocarbon, has been shown to significantly alter the expression profiles of various ncRNAs, leading to downstream effects on messenger RNA (mRNA) targets and contributing to pathways associated with carcinogenesis.
MicroRNAs are small, single-stranded non-coding RNA molecules that play a powerful role as negative regulators of mRNA levels. nih.gov Studies have demonstrated that BaP exposure can lead to widespread changes in miRNA expression. For instance, in human liver cancer (HepG2) cells, BaP treatment resulted in altered expression of several miRNAs, which in turn were associated with changes in the levels of their target mRNAs. nih.gov Pathway analysis of these dysregulated miRNA-mRNA networks revealed involvement in processes critical to genotoxicity, such as apoptotic signaling, cell cycle arrest, and DNA damage response and repair. nih.gov
Notably, specific miRNAs have been identified as being particularly responsive to BaP. Research has highlighted the potential of microRNA-29b, microRNA-26a-1, and microRNA-122 as significant players in the cellular response to BaP. nih.gov Furthermore, studies in animal models have revealed sex-dependent differences in miRNA expression in the lungs of rats exposed to BaP, suggesting that the epigenetic effects of this compound may be influenced by hormonal factors. epa.gov For example, chronic BaP exposure led to a significant increase in the expression of miR-22-3p, -29a-3p, -126a-3p, and -193b-5p in the lungs of male rats, while the level of miRNA-483-3p was decreased. epa.gov In contrast, in female rats, only miRNA-483-3p was found to be upregulated. epa.gov These changes in miRNA expression were correlated with altered expression of their target genes, including PTEN, EMP2, IGF1, ITGA6, and SLC34A2. epa.gov
In addition to miRNAs, lncRNAs have also been implicated in the molecular mechanisms of BaP-induced carcinogenesis. In non-small cell lung cancer A549 cells, BaP was found to significantly elevate the expression of the long non-coding RNA linc00673. nih.gov This upregulation was shown to be dependent on the aryl hydrocarbon receptor (AHR) and was associated with enhanced cell migration, invasion, and epithelial-mesenchymal transition (EMT), all of which are hallmarks of cancer progression. nih.gov
The table below summarizes key research findings on the effects of Benzo[a]pyrene on non-coding RNA expression.
| Non-coding RNA | Cell/Tissue Type | Observed Effect | Associated Pathways/Targets | Reference |
|---|---|---|---|---|
| microRNA-29b, microRNA-26a-1, microRNA-122 | HepG2 (human liver cancer cells) | Expression altered in response to BaP | Apoptotic signaling, cell cycle arrest, DNA damage response and repair | nih.gov |
| miR-22-3p, -29a-3p, -126a-3p, -193b-5p | Male rat lungs | Significantly increased expression after chronic BaP exposure | Targets include PTEN, EMP2, IGF1, ITGA6, SLC34A2 | epa.gov |
| miRNA-483-3p | Male rat lungs | Decreased expression after chronic BaP exposure | Targets include PTEN, EMP2, IGF1, ITGA6, SLC34A2 | epa.gov |
| miRNA-483-3p | Female rat lungs | Upregulated expression after chronic BaP exposure | Targets include PTEN, EMP2, IGF1, ITGA6, SLC34A2 | epa.gov |
| linc00673 | A549 (non-small cell lung cancer cells) | Significantly elevated expression | Aryl hydrocarbon receptor (AHR) dependent; promotes cell migration, invasion, and EMT | nih.gov |
Cellular and Subcellular Responses to 12 Methylbenzo a Pyrene Exposure
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. nih.gov The process begins with the binding of the PAH to the receptor, triggering a cascade of events that alters gene expression.
Upon entering the cell, a lipophilic compound such as 12-Methylbenzo[a]pyrene is expected to bind to the AhR, which resides in the cytoplasm as part of a protein complex. This binding event causes a conformational change in the AhR, leading to its dissociation from the complex and translocation into the nucleus. nih.gov In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.govmdpi.com
A primary consequence of AhR activation by PAHs is the transcriptional induction of a battery of genes, most notably those encoding phase I and phase II xenobiotic-metabolizing enzymes. researchgate.net The most prominent of these are cytochrome P450 enzymes CYP1A1 and CYP1B1. usm.myresearchgate.netnih.gov These enzymes are critical for the metabolic activation of PAHs from procarcinogens to their ultimate carcinogenic forms. nih.govtmc.edu
CYP1A1: Historically considered the principal enzyme in PAH activation. usm.mynih.gov Its expression is strongly induced by PAHs through the AhR pathway.
CYP1B1: More recently identified, this enzyme also plays a crucial role in the metabolic activation of PAHs and is highly inducible via the AhR. usm.myresearchgate.netnih.gov Studies on compounds structurally similar to this compound, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have underscored the importance of CYP1B1 in PAH-induced carcinogenesis. usm.mynih.gov
The induction of these enzymes is a critical step, as it initiates the conversion of the parent PAH into reactive metabolites, including epoxides and diol-epoxides, which can covalently bind to DNA. nih.gov
| Enzyme | Primary Function in PAH Metabolism | Regulatory Pathway | Key Outcome of Induction |
|---|---|---|---|
| CYP1A1 | Metabolic activation of procarcinogenic PAHs. | AhR-dependent transcriptional activation. | Formation of reactive epoxide intermediates. |
| CYP1B1 | Metabolic activation of procarcinogenic PAHs. | AhR-dependent transcriptional activation. | Formation of reactive epoxide intermediates. |
Oxidative Stress Induction and Antioxidant Response
The metabolic processing of PAHs is intrinsically linked to the generation of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov
The metabolism of benzo[a]pyrene (B130552), the parent compound of this compound, is a significant source of intracellular ROS. This occurs primarily through two mechanisms:
Metabolic Activation: The enzymatic reactions catalyzed by CYP1A1 and CYP1B1 can uncouple, leading to the production of superoxide anions.
Redox Cycling of Metabolites: PAHs are metabolized into quinone derivatives. nih.govresearchgate.net These quinones can undergo a process called redox cycling, where they are repeatedly reduced by cellular reductases and then re-oxidized by molecular oxygen. This futile cycle generates a continuous stream of superoxide radicals, which can be converted to other ROS like hydrogen peroxide and hydroxyl radicals. mdpi.com This sustained production of ROS can damage cellular macromolecules, including lipids, proteins, and DNA. mdpi.com
Exposure to PAHs can overwhelm and deplete the cell's natural antioxidant defenses. A key non-enzymatic antioxidant is glutathione (B108866) (GSH), a tripeptide that directly scavenges ROS and also serves as a cofactor for several antioxidant enzymes. Studies on benzo[a]pyrene have shown that its metabolic activity leads to a significant decrease in cellular GSH levels. mdpi.com This depletion impairs the cell's ability to buffer against the ROS generated during PAH metabolism, exacerbating oxidative damage. Research on zebrafish exposed to BaP also demonstrated a significant decrease in reduced glutathione levels. mdpi.com
| Parameter | Effect of Benzo[a]pyrene Exposure | Underlying Mechanism |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased production. | CYP enzyme uncoupling and redox cycling of quinone metabolites. mdpi.com |
| Glutathione (GSH) Levels | Decreased levels. | Consumption during detoxification and oxidative stress. mdpi.com |
| Lipid Peroxidation | Increased levels. | ROS-mediated damage to cellular membranes. mdpi.com |
Perturbations in Cellular Metabolism and Bioenergetics
Beyond the direct activation of xenobiotic pathways and induction of oxidative stress, exposure to PAHs can lead to widespread dysregulation of cellular metabolism and energy production. Research on BaP has shown that AhR activation can trigger metabolic reprogramming in cells. iue.ac.cn
Integrated analyses of transcriptomics and metabolomics following BaP exposure have revealed significant alterations in key metabolic pathways. bohrium.com These include disruptions in:
Lipid Metabolism: Changes in the profiles of fatty acids and glycerophospholipids have been observed. iue.ac.cnbohrium.com BaP-induced AhR activation can lead to fatty acid accumulation by accelerating their import into the cell. iue.ac.cn
Amino Acid Metabolism: The levels of various amino acids can be significantly altered following PAH exposure. iue.ac.cn
Carbohydrate Metabolism: Pathways related to glucose metabolism are also affected by BaP. iue.ac.cn
Based on the comprehensive search conducted, there is insufficient specific information available for the chemical compound "this compound" to generate a detailed article that adheres to the requested outline. The vast majority of available research focuses on the parent compound, Benzo[a]pyrene (B[a]P), and the specific cellular and subcellular responses outlined for this compound are not detailed in the search results.
One study notes that methylation at the 12-position of benzo[a]pyrene completely counteracts its tumor-initiating ability, but it does not provide the specific mechanistic data required to address the sections on mitochondrial dysfunction, ATP production, cell cycle dysregulation, apoptosis, cell migration, or immunomodulatory effects.
Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on this compound based on the provided structure and the available information.
Computational and Theoretical Modeling of 12 Methylbenzo a Pyrene Interactions
Molecular Dynamics Simulations of Biomolecule Interactions
DNA Intercalation and Adduct Conformation Modeling
Computational modeling techniques, such as molecular dynamics (MD) simulations, are employed to investigate the intercalation of 12-Methylbenzo[a]pyrene and its metabolites into the DNA double helix and to determine the conformational preferences of the resulting DNA adducts. These simulations can predict how the addition of a methyl group at the 12-position influences the binding and structure compared to the parent compound, benzo[a]pyrene (B130552).
For benzo[a]pyrene, it is known that its diol epoxide metabolite forms a covalent bond with the exocyclic amino group of guanine (B1146940), leading to a bulky DNA adduct. Molecular dynamics studies on benzo[a]pyrene-N2-dG adducts have shown that the pyrene moiety can reside in the minor groove of the DNA. nih.gov The orientation of the polycyclic aromatic hydrocarbon within the DNA helix is a critical determinant of its mutagenic potential.
In the case of this compound, the presence of the methyl group is hypothesized to alter the preferred conformation of the DNA adduct. Modeling studies can explore the energetic favorability of different orientations and the extent of helical distortion caused by the adduct. These structural perturbations are thought to be a key factor in the inefficient recognition and repair of these lesions by the nucleotide excision repair (NER) machinery, which can lead to mutations during DNA replication.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of PAH-DNA Adducts
| Parameter | Description | Relevance to this compound |
| Binding Energy | The energy released upon the formation of the adduct, indicating the stability of the complex. | The methyl group may enhance or decrease the binding affinity to DNA. |
| Intercalation Depth | The extent to which the polycyclic aromatic hydrocarbon moiety inserts between DNA base pairs. | Steric hindrance from the methyl group could affect how deeply the molecule intercalates. |
| Helical Distortion | Changes in the standard B-form DNA structure, including bending, unwinding, and groove widening. | The size and position of the methyl group can lead to unique distortions, potentially evading repair enzymes. |
| Solvent Accessible Surface Area (SASA) | The surface area of the adduct that is accessible to the solvent, influencing interactions with other molecules. | Changes in SASA can affect the recognition of the adduct by DNA polymerases and repair proteins. |
| Hydrogen Bonding Network | The pattern of hydrogen bonds between the adduct, DNA, and surrounding water molecules. | The methyl group can disrupt or alter local hydrogen bonding, impacting the stability of the adduct conformation. |
Protein-Ligand Docking with Metabolic Enzymes and Receptors (e.g., AhR, CYP P450)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This approach is crucial for understanding the metabolic activation of this compound and its interaction with key cellular receptors.
Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons. Upon binding to ligands like benzo[a]pyrene, the AhR translocates to the nucleus and induces the expression of genes encoding for metabolic enzymes, including cytochrome P450s. nih.gov Docking studies can predict the binding affinity of this compound to the AhR ligand-binding pocket. The presence of the methyl group could enhance the binding affinity through additional hydrophobic interactions, potentially leading to a more potent induction of metabolic enzymes.
Cytochrome P450 (CYP) Enzymes: The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic diol epoxide is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. researchgate.net Molecular docking simulations can model the binding of this compound within the active sites of these enzymes. These models help to predict the regioselectivity of metabolism, i.e., at which positions the molecule is most likely to be oxidized. The methyl group at the 12-position could sterically hinder or electronically influence the orientation of the molecule within the active site, potentially altering the metabolic profile compared to the parent compound.
Table 2: Predicted Docking Scores and Key Interactions of Benzo[a]pyrene Derivatives with Metabolic Enzymes and Receptors
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Benzo[a]pyrene | AhR | -8.5 | π-π stacking, hydrophobic interactions |
| Benzo[a]pyrene | CYP1A1 | -9.2 | Hydrophobic interactions, π-π stacking with phenylalanine residues |
| Benzo[a]pyrene | CYP1B1 | -9.0 | Similar to CYP1A1 with subtle differences in active site contacts |
| This compound (Hypothetical) | AhR | Potentially lower (more negative) | Enhanced hydrophobic interactions due to the methyl group |
| This compound (Hypothetical) | CYP1A1 | Variable | Steric influence of the methyl group on binding orientation |
| This compound (Hypothetical) | CYP1B1 | Variable | Potential for altered regioselectivity of metabolism |
Note: The values for this compound are hypothetical and represent expected trends based on the principles of molecular docking.
Cheminformatics Approaches for Analog Comparison and Prediction
Cheminformatics utilizes computational methods to analyze chemical information and predict the properties of compounds. For this compound, these approaches are valuable for comparing it to other methylated polycyclic aromatic hydrocarbons and for predicting its biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. These models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on methylated polycyclic aromatic hydrocarbons could be used to predict the carcinogenic potential of this compound based on its structural features. researchgate.net Molecular descriptors, such as topological indices, electronic properties, and steric parameters, are calculated for a set of related compounds with known activities. A mathematical model is then developed to relate these descriptors to the activity.
For this compound, descriptors that would be particularly relevant include:
Electronic Descriptors: The methyl group is weakly electron-donating, which can influence the electronic properties of the aromatic system.
Lipophilicity (logP): The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, and interaction with hydrophobic pockets in proteins.
By comparing the calculated descriptors for this compound with those of other methylated PAHs in a validated QSAR model, it is possible to estimate its carcinogenic potency. This approach allows for the prioritization of compounds for further experimental testing and provides insights into the structural features that drive toxicity.
Environmental Occurrence and Transformation in Research Contexts
Sources and Distribution of 12-Methylbenzo[a]pyrene in Specific Environmental Compartments (relevant for research samples)
Specific data on the sources and environmental distribution of this compound are not well-documented in current research. Generally, PAHs and their methylated derivatives are products of incomplete combustion of organic materials. nih.govwikipedia.orgepa.gov Major anthropogenic sources include residential wood burning, vehicle exhaust (particularly from diesel engines), industrial processes such as coking and asphalt (B605645) production, and the burning of fossil fuels. nih.govhealthycanadians.gc.cadelaware.gov Natural sources like forest fires and volcanic eruptions also contribute to the environmental load of PAHs. healthycanadians.gc.cadelaware.gov
It is plausible that this compound co-occurs with its parent compound, benzo[a]pyrene (B130552), in environmental samples from these sources. For instance, a study on petrochemical workers monitored a wide array of PAHs, including various methylated PAHs, in biological samples, indicating that exposure to complex mixtures is common in certain occupational settings. nih.gov However, without specific analytical studies, the concentration and distribution of this compound in air, water, soil, and sediment samples remain uncharacterized.
Abiotic Transformation Processes: Photodegradation and Chemical Oxidation
The abiotic transformation of this compound through processes like photodegradation and chemical oxidation has not been a specific focus of published research. However, studies on related compounds provide insights into potential mechanisms.
PAHs are known to undergo photodegradation in the presence of sunlight. nih.gov This process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive oxygen species (ROS). The transformation of PAHs in the atmosphere and on surfaces can lead to the formation of oxidized products, including quinones, which may exhibit different or enhanced toxicity compared to the parent compound. nih.gov
Research on alkyl-substituted PAHs suggests that methylation can influence the rate of transformation. A study on the heterogeneous ozonolysis of alkylated PAHs found that methylation enhances the reaction rate compared to the parent compounds. rsc.org This is attributed to methyl groups acting as electron-donating groups that can stabilize reaction intermediates. rsc.org This suggests that this compound may be more susceptible to certain atmospheric oxidation processes than benzo[a]pyrene itself.
The specific degradation pathways and resulting products for this compound in environmental matrices like soil, water, or air are not described in the literature. Chemical oxidation is a known remediation strategy for PAH-contaminated soils and sediments, utilizing strong oxidants like permanganate (B83412) or Fenton's reagent to break the aromatic ring structures. researchgate.net It is expected that this compound would be susceptible to such oxidative degradation, though the specific intermediates and final products are unknown. The position of the methyl group would likely influence the initial site of oxidative attack and the subsequent pathway.
Biotic Transformation and Biodegradation Studies
Direct studies on the microbial metabolism and biodegradation of this compound are absent from the scientific literature. However, extensive research on the parent compound, benzo[a]pyrene, and the influence of alkyl substitution on other PAHs provides a strong basis for predicting its likely biotransformation routes.
The biodegradation of high molecular weight PAHs is a critical area of bioremediation research. Bacteria, particularly from the genus Mycobacterium, are known for their ability to degrade complex PAHs like benzo[a]pyrene. nih.govresearchgate.netnih.gov The typical aerobic degradation pathway is initiated by the action of oxygenase enzymes.
A key study on the influence of alkyl substitution on the in vitro metabolism of benzo[a]pyrene revealed that alkylation significantly alters the metabolic process. nih.gov The presence of an alkyl chain tends to shift the metabolic oxidation towards the aliphatic side chain, at the expense of aromatic ring oxidation. nih.gov For monomethyl-substituted benzo[a]pyrenes, the position of the methyl group determines whether the mutagenic potency is increased or decreased. nih.gov This suggests that the 12-methyl group would direct the initial enzymatic attack, potentially leading to the formation of a benzylic alcohol (hydroxymethyl derivative) or influencing which rings are opened. Pathways for mutagenicity for some monomethyl substituted BaP analogues may involve the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a benzylic alcohol that can form a reactive sulfate (B86663) ester conjugate. nih.gov
Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that metabolism occurs at both the methyl groups and the aromatic rings, forming hydroxymethyl derivatives and various trans-dihydrodiols. nih.govaacrjournals.org This dual potential for attack on both the alkyl substituent and the aromatic core is a crucial aspect of methylated PAH metabolism.
The enzymatic machinery responsible for the initial steps of PAH degradation in many bacteria involves cytochrome P450 (CYP) monooxygenases and epoxide hydrolases. kcl.ac.uknih.gov
Bacterial Cytochrome P450 (CYP): These enzymes are renowned for their ability to hydroxylate a vast array of compounds. In the context of PAH degradation, CYP monooxygenases can initiate the attack on the aromatic ring, leading to the formation of an epoxide. nih.govnih.gov In the case of this compound, it is highly probable that CYP enzymes would be involved in either the oxidation of the methyl group to a hydroxymethyl group or the epoxidation of one of the double bonds in the aromatic ring system.
Epoxide Hydrolase (EH): Following the formation of an epoxide by a CYP enzyme, epoxide hydrolase catalyzes the hydration of this reactive intermediate to form a trans-dihydrodiol. kcl.ac.uknih.gov This is a critical step in both the detoxification and, in some cases, the metabolic activation of PAHs. For instance, in the degradation of benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1, the formation of benzo[a]pyrene trans-11,12-dihydrodiol is mediated by the sequential action of a cytochrome P450 and an epoxide hydrolase. nih.gov It is therefore expected that an epoxide of this compound, formed by a CYP enzyme, would be a substrate for bacterial epoxide hydrolase, leading to the corresponding dihydrodiol.
The table below summarizes the key enzymes and their general roles in the degradation of PAHs, which are presumed to be relevant for this compound.
| Enzyme System | General Function in PAH Degradation | Anticipated Role in this compound Degradation |
|---|---|---|
| Cytochrome P450 Monooxygenases | Catalyze the initial oxidation of the aromatic ring to form epoxides or hydroxylate aliphatic side chains. | Initiation of degradation via oxidation of the methyl group or formation of an epoxide on the aromatic core. |
| Epoxide Hydrolase | Catalyzes the hydrolysis of reactive epoxides to form more stable trans-dihydrodiols. | Conversion of a this compound epoxide intermediate into its corresponding dihydrodiol. |
Comparative Studies and Structure Activity Relationships of Methylated Benzo a Pyrenes
Influence of Methyl Group Position and Number on Biological Activity
The location of a methyl group on the benzo[a]pyrene (B130552) skeleton is a critical determinant of its biological activity. Studies on the tumor-initiating activity of various monomethylated and dimethylated derivatives of BaP have revealed a wide spectrum of potencies, ranging from highly active to virtually inactive compounds.
A comprehensive study on the tumor-initiating ability of various methylated BaP derivatives in a two-stage mouse skin tumorigenesis model demonstrated that the position of the methyl group dictates the carcinogenic outcome nih.govaacrjournals.org. For instance, 11-Methylbenzo[a]pyrene was found to be approximately three times more active as a tumor initiator than the parent compound, benzo[a]pyrene nih.govaacrjournals.org. Similarly, 1-Methylbenzo[a]pyrene exhibited roughly twice the activity of BaP nih.govaacrjournals.org.
In contrast, methylation at positions directly involved in the formation of the bay-region diol-epoxide, the ultimate carcinogenic metabolite of BaP, completely abrogates tumor-initiating ability. Specifically, methyl substitution at the 7, 8, 9, or 10 positions renders the molecule inactive nih.govaacrjournals.org. This is attributed to steric hindrance, which blocks the necessary metabolic activation steps at these sites.
12-Methylbenzo[a]pyrene, the focus of this article, was found to have tumor-initiating activity equivalent to that of the parent benzo[a]pyrene nih.govaacrjournals.org. Other isomers, such as 3- and 4-Methylbenzo[a]pyrene, also displayed activity comparable to BaP. Conversely, 2-, 5-, and 6-Methylbenzo[a]pyrene (B1207296) were all less active than BaP. Dimethyl substitution at various positions, including 1,2-, 4,5-, 1,6-, and 3,6-dimethylbenzo[a]pyrenes, also resulted in reduced tumor-initiating activity compared to BaP nih.govaacrjournals.org.
The mutagenic potency of monomethylated BaP derivatives in the Ames test also varies depending on the position of the methyl group. Some isomers, such as 6-Methylbenzo[a]pyrene, have been reported to be more potent mutagens than BaP, while others show decreased mutagenicity wur.nl. These findings underscore the profound influence of the methyl group's location on the biological properties of benzo[a]pyrene.
Tumor-Initiating Activity of Methylated Benzo[a]pyrene Derivatives Compared to Benzo[a]pyrene
| Compound | Relative Tumor-Initiating Activity |
|---|---|
| 11-Methylbenzo[a]pyrene | ~3 times more active than BaP |
| 1-Methylbenzo[a]pyrene | ~2 times more active than BaP |
| This compound | Equivalent to BaP |
| 3-Methylbenzo[a]pyrene | Equivalent to BaP |
| 4-Methylbenzo[a]pyrene | Equivalent to BaP |
| 2-Methylbenzo[a]pyrene | Less active than BaP |
| 5-Methylbenzo[a]pyrene | Less active than BaP |
| 6-Methylbenzo[a]pyrene | Less active than BaP |
| 7, 8, 9, or 10-Methylbenzo[a]pyrene | Inactive |
| 1,2-, 4,5-, 1,6-, and 3,6-Dimethylbenzo[a]pyrenes | Less active than BaP |
Comparison of Carcinogenic Potency and Mutagenic Efficiency with Parent Benzo[a]pyrene
As established in the preceding section, the carcinogenic potency of this compound, specifically its tumor-initiating activity in mouse skin, is equivalent to that of benzo[a]pyrene nih.govaacrjournals.org. This places it in a category of moderate carcinogenicity among the methylated isomers, being significantly less potent than 11-Methylbenzo[a]pyrene but more active than several other derivatives.
The mutagenic efficiency of methylated benzo[a]pyrenes, often assessed using the Ames test with Salmonella typhimurium, also shows considerable variation among isomers. Methyl substitution can either increase or decrease the mutagenic response compared to BaP wur.nl. For example, 6-Methylbenzo[a]pyrene has been shown to be a more potent mutagen than BaP. The mutagenicity of these compounds is dependent on their metabolic activation to reactive species that can form DNA adducts wur.nl. The position of the methyl group can influence the efficiency of this activation process, thereby affecting the mutagenic potency.
Differential Metabolic Activation Pathways and DNA Adduct Formation Across Isomers
The carcinogenicity of benzo[a]pyrene and its methylated derivatives is contingent upon their metabolic activation to electrophilic metabolites that can covalently bind to DNA, forming DNA adducts nih.govresearchgate.net. The primary pathway for BaP activation involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase, leading to the formation of a highly reactive bay-region diol-epoxide, specifically (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE) wur.nlnih.gov. This ultimate carcinogen then forms adducts with DNA, primarily at the N2 position of guanine (B1146940) nih.govresearchgate.net.
The presence and position of a methyl group on the benzo[a]pyrene ring system can significantly alter the metabolic activation process. For some methylated PAHs, an alternative activation pathway involving the oxidation of the methyl group itself becomes prominent wur.nl. For instance, in the case of 6-Methylbenzo[a]pyrene, the methyl group can be oxidized to a hydroxymethyl group, which can then be further metabolized to a reactive sulfate (B86663) ester. This ester can then form DNA adducts, contributing to the compound's genotoxicity wur.nl.
For this compound, its structural similarity to BaP in the bay region suggests that it likely undergoes metabolic activation via the diol-epoxide pathway. However, the presence of the methyl group can influence the rate and regioselectivity of the enzymatic reactions involved. The steric bulk of the methyl group may hinder or alter the binding of the molecule to the active sites of metabolizing enzymes, potentially affecting the profile of metabolites and DNA adducts formed.
Structural Strain and Conformational Analysis in Relation to Reactivity and Biological Effects
The introduction of a methyl group into the sterically crowded regions of the benzo[a]pyrene molecule can induce significant structural strain. This strain can lead to distortions in the planarity of the aromatic ring system, which in turn can affect the molecule's reactivity and biological activity.
An illustrative example is 11-Methylbenzo[a]pyrene, a highly carcinogenic isomer. X-ray crystallographic studies have revealed that the methyl group in the 11-position causes steric overcrowding in the bay region. This strain is relieved by distortions in the bond angles within the plane of the ring system and, in some conformations, by a slight buckling of the molecule oup.com. Computer modeling suggests that this distortion may alter the conformation of the diol-epoxide metabolite, potentially enhancing its reactivity towards DNA or influencing its orientation upon binding to DNA oup.com.
While specific crystallographic data for this compound was not found in the context of this review, it is reasonable to infer that a methyl group at the 12-position would also introduce some degree of steric strain. This could lead to conformational changes that influence its interaction with metabolizing enzymes and its ultimate reactivity with cellular macromolecules. The flexibility of the molecule and the potential for different conformations could play a role in its biological activity being comparable to that of the parent compound.
Molecular Basis for Enhanced Biological Activity of Methylated Analogs
The enhanced biological activity of certain methylated benzo[a]pyrene analogs, such as 11-Methylbenzo[a]pyrene, can be attributed to a combination of electronic and steric effects of the methyl group. The concepts of steric inhibition and stereospecific activation have been proposed to explain the varying tumor-initiating activities of these derivatives nih.gov.
A methyl group can influence the electronic properties of the aromatic system, which may affect the rates of the enzymatic reactions involved in metabolic activation. Furthermore, as discussed in the previous section, steric effects can induce conformational changes in the molecule and its metabolites. These conformational alterations can have a profound impact on how the ultimate carcinogen interacts with and binds to DNA. For example, a distorted diol-epoxide may be able to form DNA adducts more efficiently or may adopt a conformation that is more likely to lead to mutations upon DNA replication.
In cases where the methyl group is positioned away from the bay region, it may sterically direct the metabolic activation process towards the formation of the bay-region diol-epoxide, potentially leading to an increase in carcinogenic potency. Conversely, a methyl group in the bay region can sterically hinder the necessary enzymatic steps, leading to detoxification and reduced carcinogenicity nih.govaacrjournals.org. The equivalent carcinogenic activity of this compound to that of benzo[a]pyrene suggests a balance of these factors, where the methyl group at the 12-position does not significantly enhance or impede the critical steps leading to tumorigenesis.
Future Research Directions and Emerging Paradigms
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Future research on 12-Methylbenzo[a]pyrene will increasingly rely on the integration of multiple "omics" datasets to build a holistic view of its mechanism of action. This systems biology approach moves beyond single-endpoint analyses to capture the complex interplay between different biological layers. mlfpm.euarxiv.org By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the entire cascade of events from initial molecular interactions to ultimate phenotypic outcomes. For instance, studies on the parent compound, benzo[a]pyrene (B130552) (BaP), have already demonstrated the power of multi-omics in identifying pathways related to ovarian cancer and hepatotoxicity. nih.govbohrium.com
Integrating these data sources allows for the identification of key molecular players and pathways that are perturbed by this compound exposure. researchgate.net This can help in discovering novel biomarkers of exposure and effect, and in understanding the complex mechanisms that underlie its toxicity. Network-based methods that integrate molecular interaction data with summary statistics from genome-wide association studies (GWAS) are proving successful in discovering gene modules enriched in disease association signals. mlfpm.eu Applying such integrative frameworks to this compound will be crucial for a comprehensive mechanistic understanding and for improving disease risk prediction. mlfpm.eu
| Omics Layer | Key Data Generated | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA sequence variations (SNPs), DNA adducts, copy number variations | Identify genetic susceptibilities to toxicity and cancer risk. |
| Transcriptomics | Gene expression profiles (mRNA, miRNA) | Reveal gene regulatory networks and signaling pathways affected by exposure (e.g., AhR, p53 pathways). bohrium.com |
| Proteomics | Protein expression, post-translational modifications, protein-protein interactions | Characterize changes in cellular machinery and signaling cascades. nih.gov |
| Metabolomics | Profiles of small-molecule metabolites | Identify metabolic disruptions and biomarkers of exposure/effect. bohrium.com |
Development of Advanced In Vitro and In Silico Models for Predictive Toxicology
The field of toxicology is undergoing a significant shift away from traditional animal testing towards New Approach Methodologies (NAMs) that provide more human-relevant data. frontiersin.org Future research on this compound will heavily leverage these advanced models.
Advanced In Vitro Models: Three-dimensional (3D) cell cultures, organoids, and microphysiological systems (MPS), often called "organ-on-a-chip" technology, offer more physiologically relevant environments compared to traditional 2D cell cultures. mdpi.comepa.gov These models can better replicate the tissue-specific architecture and function of human organs like the liver, lung, and developing brain, allowing for more accurate assessment of the toxicity of this compound. mdpi.comnih.gov For example, in vitro studies using developing mouse ovaries have already shown that the parent compound BaP can reduce the number of healthy primordial follicles. nih.gov Such models are critical for high-throughput screening and for investigating complex biological processes like developmental neurotoxicity and carcinogenesis. epa.govnih.gov
In Silico Models: Computational, or in silico, models are essential for predicting the toxicological properties of chemicals, reducing the need for extensive experimental testing. frontiersin.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can predict the toxicity of this compound based on its chemical structure. europa.eu Furthermore, Physiologically Based Kinetic (PBK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. nih.govnih.gov Combining in vitro data with PBK modeling allows for in vitro-to-in vivo extrapolation (IVIVE), providing a powerful tool for predicting human developmental toxicity without extensive animal testing. nih.gov
| Model Type | Description | Application in this compound Research |
|---|---|---|
| 3D Organoids | Self-organizing 3D cell cultures that mimic organ structure and function. | Studying organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity) and carcinogenic potential. epa.gov |
| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate key physiological functions of organs. | Modeling multi-organ interactions and the metabolic fate of the compound. mdpi.com |
| QSAR Models | Computational models that relate chemical structure to biological activity. | Predicting toxicity endpoints like carcinogenicity and mutagenicity. europa.eu |
| PBK Modeling | Mathematical models that simulate the fate of a chemical in the body. | Predicting internal dose metrics and facilitating risk assessment. nih.gov |
Refined Understanding of Environmental Transformation Products and Their Bioactivity
Like other PAHs, this compound can be transformed in the environment through processes like photo-oxidation and microbial degradation, and it is metabolized by organisms into various intermediate compounds. nih.govnih.gov The parent compound, BaP, is known to be metabolically activated by cytochrome P450 enzymes to highly reactive diol-epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can bind to DNA, form adducts, and initiate carcinogenesis. nih.govnih.govfrontiersin.org Other metabolic products include quinones, which can contribute to toxicity through the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov
A critical area for future research is the comprehensive identification and toxicological characterization of the transformation and metabolic products of this compound. The position of the methyl group can significantly influence the metabolic pathway, potentially leading to the formation of unique metabolites with different bioactivities compared to those of BaP. nih.gov It is crucial to determine whether these products are more or less genotoxic, carcinogenic, or neurotoxic than the parent compound. nih.gov This requires advanced analytical techniques to detect and quantify these products in environmental and biological samples, coupled with toxicological assays to assess their specific effects.
| Product Class | Example from BaP Metabolism | Known Bioactivity | Research Focus for this compound |
|---|---|---|---|
| Diol Epoxides | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Highly carcinogenic; forms DNA adducts. nih.govfrontiersin.org | Identify corresponding diol epoxides and assess their DNA binding and mutagenicity. |
| Quinones | 1,6-Benzo[a]pyrene quinone, 3,6-Benzo[a]pyrene quinone | Generate reactive oxygen species (ROS), induce oxidative stress and DNA damage. nih.gov | Characterize quinone metabolites and evaluate their role in oxidative stress. |
| Phenols | 3-Hydroxybenzo[a]pyrene | Implicated in developmental toxicity. nih.gov | Determine the formation of hydroxylated metabolites and their specific toxicological profiles. |
Application of Artificial Intelligence and Machine Learning in PAH Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical risk assessment by providing powerful tools for data analysis and predictive modeling. nih.govnih.gov These technologies are particularly well-suited to address the complexities of PAH toxicology. nih.gov
Future research on this compound will benefit immensely from the application of AI and ML in several key areas. ML algorithms can be trained on large datasets of chemical structures and toxicity data to develop predictive models for carcinogenicity and other adverse outcomes. nih.govmdpi.com AI can be used to analyze complex multi-omics data to identify novel biomarkers and molecular pathways associated with exposure. nih.gov In environmental monitoring, ML can be combined with spectroscopic techniques to enable rapid, in-field detection and identification of PAHs in complex mixtures. pnas.orgnih.gov By integrating diverse data sources, AI and ML can help build more comprehensive and predictive frameworks for understanding the risks posed by this compound and other PAHs, ultimately enhancing public health protection and informing regulatory decisions. nih.govacs.org
| Application Area | AI/ML Technique | Specific Goal |
|---|---|---|
| Predictive Toxicology | QSAR, Deep Neural Networks | Predict carcinogenicity, mutagenicity, and other toxic endpoints from chemical structure. mdpi.comresearchgate.net |
| Omics Data Analysis | Clustering, Random Forest, Network Analysis | Identify biomarkers and key molecular pathways from complex datasets. nih.govnih.gov |
| Environmental Detection | Physics-Informed Machine Learning, Spectral Analysis | Develop robust methods for identifying the compound in contaminated soil and water. pnas.orgnih.gov |
| Risk Assessment | Integrative Modeling, Bayesian Networks | Enhance risk assessment by integrating multiple lines of evidence (e.g., exposure, toxicity, omics). nih.govnih.gov |
Q & A
Q. What are the primary analytical methods for detecting 12-Methylbenzo[a]pyrene in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For environmental analysis, standardized solutions in toluene (e.g., 50 mg/L) are recommended for calibration, as these methods ensure precision in quantifying trace polycyclic aromatic hydrocarbons (PAHs) . When working with complex matrices, tandem mass spectrometry (MS/MS) improves selectivity by reducing interference from co-eluting compounds.
Q. How should researchers handle this compound to minimize occupational exposure risks?
Follow OSHA guidelines (29 CFR 1910.132) for personal protective equipment (PPE), including nitrile gloves and lab coats. Use Class I, Type B biological safety cabinets to contain aerosols, and employ HEPA-filtered vacuums for cleanup to avoid dry sweeping, which can disperse particulates . Contaminated waste should be treated as hazardous and disposed of via incineration.
Q. What synthetic routes are available for this compound derivatives, and how are their structures validated?
Common synthesis methods involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce methyl groups to the benzo[a]pyrene backbone. Structural validation requires nuclear magnetic resonance (NMR) for regiochemical confirmation and X-ray crystallography (e.g., CCDC 1906114) to resolve stereochemical ambiguities . PubChem and ChemIDplus provide reference InChI keys and spectra for cross-verification .
Advanced Research Questions
Q. How do metabolic activation pathways of this compound differ from its parent compound, benzo[a]pyrene, in carcinogenicity studies?
The methyl group in this compound alters cytochrome P450-mediated epoxidation, favoring formation of 6,12-quinone intermediates, which are more electrophilic than benzo[a]pyrene-7,8-diol-9,10-epoxide. Use in vitro models (e.g., human hepatocyte cultures) paired with LC-MS/MS to track metabolite profiles. Discrepancies in mutagenicity assays (Ames test vs. in vivo models) may arise from differential DNA adduct formation .
Q. What strategies resolve contradictions between in vitro and in vivo genotoxicity data for this compound?
Apply integrated assessment frameworks like SYRINA to evaluate mechanistic concordance across models. For example, if in vitro assays show positive results but in vivo studies do not, assess bioavailability (e.g., hepatic first-pass metabolism) using physiologically based pharmacokinetic (PBPK) modeling. Cross-species extrapolation requires alignment with IARC monographs, which prioritize evidence from multiple animal species and human cell lines .
Q. How can researchers design experiments to assess the environmental persistence of this compound under varying redox conditions?
Simulate anaerobic/aerobic environments in soil microcosms and quantify degradation products via stable isotope probing (SIP) coupled with GC-MS. Monitor hydroxyl radical generation (via electron paramagnetic resonance) in photolytic conditions. EPA’s IRIS protocol recommends using standardized reference materials (e.g., 50 mg/L in toluene) to ensure reproducibility across labs .
Q. What computational approaches predict the binding affinity of this compound metabolites to DNA repair enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions between metabolites (e.g., 6,12-dione) and human 8-oxoguanine glycosylase (hOGG1). Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (kon/koff). PubChem’s 3D conformer database provides initial ligand structures for simulations .
Methodological Guidance
Q. How should systematic reviews on this compound toxicity incorporate heterogeneous data sources?
Follow EPA’s IRIS methodology: Conduct keyword searches in PubMed, TOXNET, and HERO using terms like “methylated PAHs” and “DNA adducts.” Apply inclusion criteria (e.g., peer-reviewed studies with dose-response data) and exclude non-GLP-compliant reports. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies for meta-analysis .
Q. What experimental controls are critical when evaluating this compound’s endocrine disruption potential?
Include positive controls (e.g., bisphenol A) and solvent controls (toluene) in cell-based assays (e.g., ER-CALUX). Normalize data to protein content (Bradford assay) to account for cytotoxicity. For in vivo studies, use sham-exposed cohorts and measure methylated PAHs in serum via GC-MS to confirm exposure levels .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in reported carcinogenic potencies of this compound across databases?
Reconcile differences by reviewing assay conditions (e.g., S9 metabolic activation in Ames tests) and purity of test compounds (e.g., >97% by HPLC). Cross-reference CAS RN 63104-32-5 (this compound) in ChemIDplus and EPA DSSTox to verify substance identity . Transparently report uncertainties in risk assessment narratives using IARC-style weight-of-evidence language .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
